molecular formula C22H32ClNO3S B1675218 1-(3-(2-Methoxy-3-(2-methylpropylamino)propoxy)-4-methyl-2-thienyl)-3-phenyl-1-propanone hydrochloride CAS No. 132798-26-6

1-(3-(2-Methoxy-3-(2-methylpropylamino)propoxy)-4-methyl-2-thienyl)-3-phenyl-1-propanone hydrochloride

Cat. No. B1675218
CAS RN: 132798-26-6
M. Wt: 426 g/mol
InChI Key: DTIZUFNQHYOWFZ-UHFFFAOYSA-N
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Description

LG 6-101 is a new propafenone-related antiarrhythmic agent with good oral activity in rats.

Scientific Research Applications

Antiarrhythmic Effects

  • Research Overview : Studies have shown that the compound, identified as LG 6-101, is a potent antiarrhythmic substance. In various animal models of arrhythmia, LG 6-101 demonstrated effectiveness in treating arrhythmias, often showing superior performance compared to propafenone, a widely used class 1 antiarrhythmic drug.
  • Key Findings : In specific models like ouabain-induced arrhythmias in guinea pigs and aconitine-induced arrhythmias in rats, LG 6-101 was significantly more effective than propafenone. It also showed positive effects in reducing the size of ischemic areas in rat models of coronary artery occlusion.
  • References : The details of these findings can be found in the papers by Wascher, Dittrich, & Kukovetz (1991) from Arzneimittel-Forschung and a subsequent study by the same authors in 1992 published in Naunyn-Schmiedeberg's Archives of Pharmacology.

properties

IUPAC Name

1-[3-[2-methoxy-3-(2-methylpropylamino)propoxy]-4-methylthiophen-2-yl]-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3S.ClH/c1-16(2)12-23-13-19(25-4)14-26-21-17(3)15-27-22(21)20(24)11-10-18-8-6-5-7-9-18;/h5-9,15-16,19,23H,10-14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIZUFNQHYOWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1OCC(CNCC(C)C)OC)C(=O)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927826
Record name 1-(3-{2-Methoxy-3-[(2-methylpropyl)amino]propoxy}-4-methylthiophen-2-yl)-3-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(2-Methoxy-3-(2-methylpropylamino)propoxy)-4-methyl-2-thienyl)-3-phenyl-1-propanone hydrochloride

CAS RN

132798-26-6
Record name LG 6-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132798266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-{2-Methoxy-3-[(2-methylpropyl)amino]propoxy}-4-methylthiophen-2-yl)-3-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(2-Methoxy-3-(2-methylpropylamino)propoxy)-4-methyl-2-thienyl)-3-phenyl-1-propanone hydrochloride
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1-(3-(2-Methoxy-3-(2-methylpropylamino)propoxy)-4-methyl-2-thienyl)-3-phenyl-1-propanone hydrochloride
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1-(3-(2-Methoxy-3-(2-methylpropylamino)propoxy)-4-methyl-2-thienyl)-3-phenyl-1-propanone hydrochloride
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Reactant of Route 6
1-(3-(2-Methoxy-3-(2-methylpropylamino)propoxy)-4-methyl-2-thienyl)-3-phenyl-1-propanone hydrochloride

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